
1-(2-Chloroacetyl)-N,N-diethylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroacetyl)-N,N-diethylpyrrolidine-2-carboxamide is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a chloroacetyl group attached to the pyrrolidine ring, along with diethyl substitutions on the nitrogen atom. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroacetyl)-N,N-diethylpyrrolidine-2-carboxamide typically involves the reaction of pyrrolidine derivatives with chloroacetyl chloride. One common method involves the following steps:
Starting Material: The synthesis begins with L-prolinamide as the starting material.
Reaction with Chloroacetyl Chloride: L-prolinamide reacts with chloroacetyl chloride in the presence of an acid-binding agent to form the intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
Final Product Formation: The intermediate is then further reacted with diethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroacetyl)-N,N-diethylpyrrolidine-2-carboxamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being typical reagents.
Major Products Formed
Substitution Reactions: Formation of various substituted amides or esters.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
1-(2-Chloroacetyl)-N,N-diethylpyrrolidine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with analgesic and anesthetic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is employed in the production of herbicides and pesticides, where it acts as a key intermediate.
Mechanism of Action
The mechanism of action of 1-(2-Chloroacetyl)-N,N-diethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This covalent modification can alter the function of the target protein, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Lidocaine: A well-known local anesthetic with a similar structural motif, including a chloroacetyl group.
Procaine: Another local anesthetic with structural similarities to 1-(2-Chloroacetyl)-N,N-diethylpyrrolidine-2-carboxamide.
Bupivacaine: A long-acting local anesthetic with a pyrrolidine ring structure.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct biological activities. Its ability to form covalent bonds with nucleophilic sites makes it a valuable tool in medicinal chemistry for designing enzyme inhibitors and receptor modulators.
Properties
IUPAC Name |
1-(2-chloroacetyl)-N,N-diethylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O2/c1-3-13(4-2)11(16)9-6-5-7-14(9)10(15)8-12/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPWXPYDOBUJBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN1C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Cyclohexyl-3-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2939796.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2939797.png)
![N-[4-(2-phenylethynyl)phenyl]butanamide](/img/structure/B2939799.png)
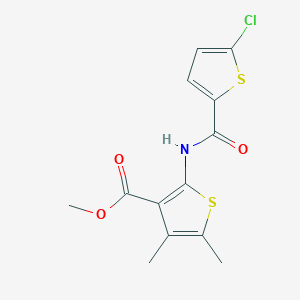
![ethyl 2-{[(E)-(4-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2939802.png)
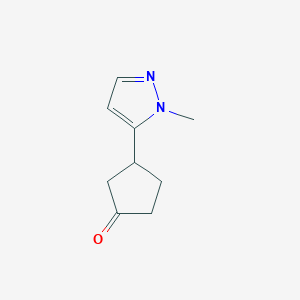

![N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2939807.png)
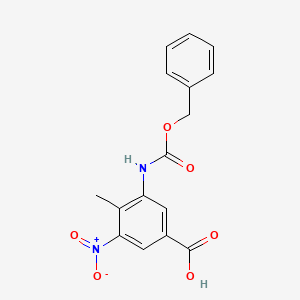
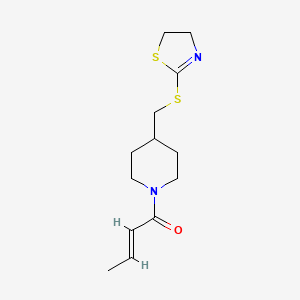
![(R)-tert-butyl 3-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2939810.png)
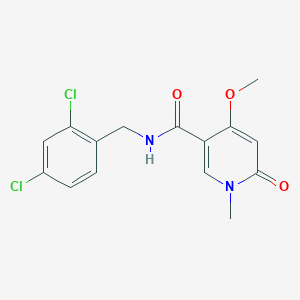
![N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3-methylphenyl)acetamide](/img/structure/B2939813.png)
![2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2939814.png)
